Val-Tyr

Beschreibung

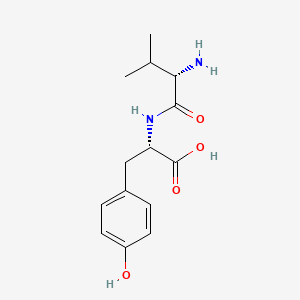

Structure

3D Structure

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4/c1-8(2)12(15)13(18)16-11(14(19)20)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEYJKJORLPYVLO-RYUDHWBXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50874591 | |

| Record name | L-Valyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Valyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3061-91-4 | |

| Record name | L-Valyl-L-tyrosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Valyl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50874591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Valyltyrosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029139 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Val-Tyr dipeptide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Val-Tyr (Valyl-Tyrosine) dipeptide, a naturally occurring bioactive peptide, has garnered significant attention within the scientific community for its potential therapeutic applications. Composed of the amino acids L-valine and L-tyrosine, this small molecule exhibits notable antihypertensive and antioxidant properties. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, synthesis, and biological activities of the this compound dipeptide. Detailed experimental protocols and data are presented to facilitate further research and development in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Identification

The this compound dipeptide is formed through a peptide bond between the carboxyl group of L-valine and the amino group of L-tyrosine.

Chemical Structure:

IUPAC Name: (2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid[1]

Molecular Formula: C₁₄H₂₀N₂O₄[1]

Synonyms: Valyltyrosine, VY dipeptide, ANG-(3-4)[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 3061-91-4[1] |

| PubChem CID | 7009555[1] |

| ChEBI ID | CHEBI:73703 |

| InChI | InChI=1S/C14H20N2O4/c1-8(2)12(15)13(18)16-11(14(19)20)7-9-3-5-10(17)6-4-9/h3-6,8,11-12,17H,7,15H2,1-2H3,(H,16,18)(H,19,20)/t11-,12-/m0/s1 |

| InChIKey | VEYJKJORLPYVLO-RYUDHWBXSA-N |

| Canonical SMILES | CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N |

Physicochemical Properties

The physicochemical properties of the this compound dipeptide are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in potential drug products.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 280.32 g/mol | PubChem |

| Monoisotopic Mass | 280.14230712 Da | PubChem |

| XLogP3-AA (Computed) | -2.5 | PubChem |

| Hydrogen Bond Donor Count | 4 | PubChem |

| Hydrogen Bond Acceptor Count | 5 | PubChem |

| Rotatable Bond Count | 6 | PubChem |

| Topological Polar Surface Area | 113 Ų | PubChem |

| Estimated pKa Values | ||

| α-Carboxyl group | ~2.3 | |

| α-Ammonium group | ~9.6 | |

| Tyrosine side chain (phenol) | ~10.1 | |

| Estimated Isoelectric Point (pI) | ~5.5 | Calculated |

| Solubility | Limited data available. Peptides containing tyrosine can have low aqueous solubility at neutral pH. |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and characterization of the this compound dipeptide.

Mass Spectrometry

Mass spectrometry is a key technique for determining the molecular weight and sequence of peptides. In tandem mass spectrometry (MS/MS), peptides are fragmented in the gas phase, and the resulting fragment ions provide sequence information. The major fragmentation occurs at the peptide bonds, leading to the formation of b- and y-ions.

Expected Fragmentation Pattern:

-

b-ions: Fragments containing the N-terminus.

-

y-ions: Fragments containing the C-terminus.

For this compound (VY):

-

b₁ ion: Val (m/z ~100.07)

-

y₁ ion: Tyr (m/z ~182.08)

Additional fragmentation of the tyrosine side chain can also be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Synthesis of this compound Dipeptide

The this compound dipeptide can be synthesized using standard peptide synthesis methodologies, primarily through solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (LPPS).

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the most common method for synthesizing peptides. It involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

This protocol is a general guideline and may require optimization.

Materials:

-

Fmoc-Tyr(tBu)-Wang resin

-

Fmoc-Val-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Hydroxybenzotriazole (HOBt) or Oxyma Pure

-

20% Piperidine in N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

-

Cold diethyl ether

Workflow Diagram:

Caption: Solid-Phase Peptide Synthesis Workflow for this compound.

Procedure:

-

Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30-60 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group from the tyrosine residue.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess piperidine and byproducts.

-

Amino Acid Coupling: Activate Fmoc-Val-OH with DIC and HOBt (or Oxyma) and couple it to the deprotected tyrosine on the resin.

-

Washing: Wash the resin to remove excess reagents.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminal valine using 20% piperidine in DMF.

-

Washing: Wash the resin extensively with DMF and DCM and dry under vacuum.

-

Cleavage and Deprotection: Treat the resin with a TFA cleavage cocktail to cleave the dipeptide from the resin and remove the tBu side-chain protecting group from tyrosine.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the this compound dipeptide by mass spectrometry and NMR.

Solution-Phase Peptide Synthesis (LPPS)

LPPS involves the coupling of protected amino acids in a suitable organic solvent. While it can be more labor-intensive than SPPS for longer peptides, it is a viable method for dipeptide synthesis and can be advantageous for large-scale production.

Biological Activities and Mechanisms of Action

The this compound dipeptide exhibits significant biological activities, primarily as an antihypertensive and antioxidant agent.

Antihypertensive Activity

This compound is recognized as an angiotensin-converting enzyme (ACE) inhibitor. ACE is a key enzyme in the renin-angiotensin system (RAS), which regulates blood pressure. By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to a reduction in blood pressure.

Signaling Pathway Diagram:

Caption: Antihypertensive Mechanism of this compound via ACE Inhibition.

This assay measures the ability of this compound to inhibit the activity of ACE.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Substrate: Hippuryl-His-Leu (HHL)

-

This compound dipeptide

-

Borate buffer

-

NaOH

-

o-phthaldialdehyde (OPA)

-

Fluorometer

Procedure:

-

Prepare solutions of ACE, HHL, and this compound at various concentrations in borate buffer.

-

Pre-incubate the ACE solution with different concentrations of this compound (or buffer for control) at 37°C.

-

Initiate the reaction by adding the HHL substrate solution.

-

After a specific incubation time, stop the reaction by adding NaOH.

-

Add OPA reagent, which reacts with the newly formed His-Leu to produce a fluorescent product.

-

Measure the fluorescence intensity.

-

Calculate the percentage of ACE inhibition for each concentration of this compound and determine the IC₅₀ value.

Antioxidant Activity

The this compound dipeptide has been shown to possess antioxidant properties, likely due to the phenolic hydroxyl group of the tyrosine residue, which can donate a hydrogen atom to scavenge free radicals.

This is a common and straightforward method to evaluate the antioxidant capacity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

This compound dipeptide solutions of varying concentrations

-

Methanol

-

Spectrophotometer

Workflow Diagram:

Caption: DPPH Radical Scavenging Assay Workflow.

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

Prepare a series of dilutions of the this compound dipeptide in methanol.

-

Add the this compound solution to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Conclusion

The this compound dipeptide is a promising bioactive molecule with well-documented antihypertensive and antioxidant activities. Its small size and defined chemical structure make it an attractive candidate for further investigation and development as a potential therapeutic agent or a functional food ingredient. This technical guide provides a comprehensive resource for researchers and professionals in the field, summarizing the key chemical and biological properties of this compound and offering detailed experimental protocols to facilitate future studies. Further research is warranted to fully elucidate its in vivo efficacy, safety profile, and potential for clinical applications.

References

An In-depth Technical Guide to the Biological Significance of L-valyl-L-tyrosine

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-valyl-L-tyrosine, a dipeptide composed of the amino acids L-valine and L-tyrosine, has emerged as a molecule of significant interest in the fields of biochemistry and pharmacology. Primarily recognized as an incomplete breakdown product of protein catabolism, recent research has unveiled its potent biological activities, most notably its role as an inhibitor of the Angiotensin-Converting Enzyme (ACE). This technical guide provides a comprehensive overview of the biological significance of L-valyl-L-tyrosine, delving into its mechanism of action, synthesis, and potential therapeutic applications. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this promising dipeptide.

Introduction

L-valyl-L-tyrosine is a dipeptide with the chemical formula C₁₄H₂₀N₂O₄.[1][2] While naturally occurring as an intermediate in protein digestion and metabolism, its primary biological significance stems from its ability to act as an antihypertensive agent.[3][4][5] This activity is primarily attributed to its inhibitory effect on the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.

Mechanism of Action: ACE Inhibition

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. ACE, a central enzyme in this system, catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. By inhibiting ACE, L-valyl-L-tyrosine reduces the production of angiotensin II, leading to vasodilation and a subsequent decrease in blood pressure.

Quantitative Data on Antihypertensive Effects

A randomized, double-blind, placebo-controlled study on human subjects with high-normal blood pressure and mild essential hypertension demonstrated the significant antihypertensive effects of L-valyl-L-tyrosine.

| Parameter | L-valyl-L-tyrosine Group | Placebo Group | p-value |

| Baseline Systolic Blood Pressure (mmHg) | 146.4 ± 2.3 | 145.5 ± 2.4 | NS |

| Baseline Diastolic Blood Pressure (mmHg) | 90.5 ± 1.8 | 92.3 ± 1.8 | NS |

| Systolic Blood Pressure Reduction at 4 weeks (mmHg) | 9.3 | No significant change | < 0.001 |

| Diastolic Blood Pressure Reduction at 4 weeks (mmHg) | 5.2 | No significant change | < 0.001 |

| Change in Plasma Angiotensin II | Significantly decreased | No significant change | - |

| Change in Plasma Aldosterone | Significantly decreased | No significant change | - |

| NS: Not Significant |

These findings highlight the potent and specific action of L-valyl-L-tyrosine in modulating the RAS.

ACE Inhibition Kinetics

While specific kinetic parameters (Km, Vmax, Ki) for the interaction of L-valyl-L-tyrosine with ACE are not extensively documented in the public domain, studies on similar ACE-inhibitory peptides suggest a competitive or mixed-type inhibition mechanism. The IC50 value, the concentration of an inhibitor required to inhibit 50% of an enzyme's activity, for L-valyl-L-tyrosine has been reported to be in the micromolar range, indicating a strong inhibitory potential. Further kinetic studies are warranted to fully elucidate the inhibitory mechanism.

Potential Additional Mechanisms of Action

Beyond ACE inhibition, the biological effects of L-valyl-L-tyrosine may involve other pathways, although direct evidence is still emerging.

Endothelial Function and Nitric Oxide Production

L-tyrosine, a constituent of L-valyl-L-tyrosine, is a precursor for the synthesis of catecholamines, which can influence vascular tone. Furthermore, tyrosine residues play a role in the regulation of endothelial nitric oxide synthase (eNOS), the enzyme responsible for producing the vasodilator nitric oxide (NO). It is plausible that L-valyl-L-tyrosine, by delivering L-tyrosine to endothelial cells, could modulate eNOS activity and NO production, thereby contributing to its antihypertensive effect. However, direct studies on the effect of the dipeptide on eNOS are needed to confirm this hypothesis.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of L-valyl-L-tyrosine.

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is adapted from established methods for determining ACE inhibitory activity.

Materials:

-

Angiotensin-Converting Enzyme (from rabbit lung)

-

Hippuryl-L-histidyl-L-leucine (HHL) as substrate

-

L-valyl-L-tyrosine (or other test inhibitors)

-

Borate buffer (pH 8.3)

-

1 M HCl

-

Ethyl acetate

-

Spectrophotometer

Procedure:

-

Prepare a solution of ACE in borate buffer.

-

Prepare various concentrations of L-valyl-L-tyrosine in borate buffer.

-

In a microcentrifuge tube, mix the ACE solution with the L-valyl-L-tyrosine solution (or buffer for control) and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding the HHL substrate solution and incubate at 37°C for 30-60 minutes.

-

Stop the reaction by adding 1 M HCl.

-

Extract the hippuric acid (HA) produced into ethyl acetate by vortexing and centrifugation.

-

Carefully transfer the ethyl acetate layer to a new tube and evaporate the solvent.

-

Re-dissolve the dried HA in a suitable buffer or water.

-

Measure the absorbance of the HA solution at 228 nm using a spectrophotometer.

-

Calculate the percentage of ACE inhibition using the following formula: % Inhibition = [(Absorbance_control - Absorbance_sample) / Absorbance_control] * 100

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Enzymatic Synthesis of L-valyl-L-tyrosine

This protocol describes a general method for the enzymatic synthesis of dipeptides, which can be adapted for L-valyl-L-tyrosine.

Materials:

-

L-Valine methyl ester (as the acyl donor)

-

L-Tyrosine (as the acyl acceptor)

-

A suitable protease with esterase and amidase activity (e.g., papain, alcalase)

-

Phosphate buffer (pH 7-8)

-

Organic co-solvent (e.g., acetonitrile) if needed to improve solubility

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system for purification

Procedure:

-

Dissolve L-tyrosine in the phosphate buffer. Adjust the pH if necessary to ensure solubility.

-

Add the L-Valine methyl ester to the solution. The molar ratio of donor to acceptor may need to be optimized.

-

Add the selected protease to the reaction mixture. The enzyme-to-substrate ratio is a critical parameter for optimization.

-

Incubate the reaction mixture at a controlled temperature (e.g., 37-50°C) with gentle agitation.

-

Monitor the progress of the reaction by taking samples at different time points and analyzing them by HPLC.

-

Once the reaction has reached the desired conversion, inactivate the enzyme by heat treatment (e.g., 90°C for 10 minutes) or by adjusting the pH.

-

Purify the L-valyl-L-tyrosine from the reaction mixture using preparative RP-HPLC.

-

Lyophilize the collected fractions to obtain the pure dipeptide.

Pharmacokinetics and Bioavailability

The oral bioavailability of L-valyl-L-tyrosine is a crucial factor for its potential as a therapeutic agent. Dipeptides are primarily absorbed in the small intestine via the peptide transporter 1 (PEPT1), a high-capacity, low-affinity transporter. The L-valine residue in L-valyl-L-tyrosine may enhance its recognition and transport by PEPT1.

Following absorption, the dipeptide is likely hydrolyzed by peptidases in the intestinal cells or in the bloodstream, releasing L-valine and L-tyrosine. The pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME), of L-valyl-L-tyrosine needs to be thoroughly characterized in preclinical and clinical studies.

Future Directions and Drug Development

L-valyl-L-tyrosine holds significant promise as a natural and effective antihypertensive agent. Future research should focus on:

-

Detailed Pharmacokinetic and Pharmacodynamic Studies: To establish a clear dose-response relationship and to understand its metabolic fate.

-

Elucidation of Additional Mechanisms of Action: Investigating its effects on endothelial function, nitric oxide production, and other relevant signaling pathways.

-

Long-term Safety and Efficacy Studies: To evaluate its potential for chronic use in the management of hypertension.

-

Optimization of Formulation and Delivery: To enhance its bioavailability and therapeutic efficacy.

Conclusion

L-valyl-L-tyrosine is a biologically active dipeptide with demonstrated antihypertensive effects, primarily through the inhibition of the Angiotensin-Converting Enzyme. Its natural origin and potent activity make it an attractive candidate for the development of novel nutraceuticals or pharmaceuticals for the management of hypertension. Further in-depth research into its mechanisms of action, pharmacokinetics, and long-term effects will be crucial for realizing its full therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to advance the scientific understanding and application of this promising molecule.

References

- 1. Peptide transporter structure reveals binding and action mechanism of a potent PEPT1 and PEPT2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Availability of amino acids supplied intravenously in healthy man as synthetic dipeptides: kinetic evaluation of L-alanyl-L-glutamine and glycyl-L-tyrosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antihypertensive effect of valyl-tyrosine, a short chain peptide derived from sardine muscle hydrolyzate, on mild hypertensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antihypertensive effect of Valyl-Tyrosine, a short chain peptide derived from sardine muscle hydrolyzate, on mild hypertensive subjects | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

In Vivo Synthesis of Val-Tyr: A Technical Guide for Researchers

For: Researchers, scientists, and drug development professionals.

Abstract

The dipeptide Val-Tyr (Valyl-Tyrosine) has garnered significant interest for its potential therapeutic properties, notably its antihypertensive effects. While its physiological activities and absorption are increasingly studied, the precise mechanisms of its in vivo synthesis remain an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of this compound synthesis, detailing plausible enzymatic pathways, relevant quantitative data from analogous systems, and detailed experimental protocols to facilitate further research. This document also illustrates key pathways and workflows using Graphviz diagrams to provide clear visual representations of the underlying biological and experimental processes.

Introduction

This compound is a dipeptide composed of the amino acids L-valine and L-tyrosine. It is recognized for its role as a metabolite and its ability to be absorbed intact into the human circulatory system. The primary focus of research on this compound has been its antihypertensive properties, which are attributed to its ability to act as a natural inhibitor of the angiotensin-converting enzyme (ACE). Despite its physiological importance, a dedicated in vivo synthesis pathway has not been definitively elucidated in mammals. This guide consolidates the current knowledge and proposes likely mechanisms for its formation, drawing from the broader understanding of peptide metabolism.

Proposed In Vivo Synthesis Pathways for this compound

The in vivo formation of this compound is likely not a result of a dedicated, direct enzymatic synthesis pathway akin to non-ribosomal peptide synthesis commonly observed in microorganisms. Instead, it is hypothesized to be formed through two primary mechanisms:

-

Proteolytic Degradation of Endogenous Proteins: The most probable source of this compound in vivo is the breakdown of larger proteins that contain the this compound sequence. During normal protein turnover, proteases and peptidases cleave proteins into smaller peptides and individual amino acids.

-

Reverse Proteolysis/Peptidase Activity: Under specific physiological conditions, peptidases, such as dipeptidyl peptidases or carboxypeptidases, can catalyze the formation of peptide bonds in a reaction that is the reverse of their typical hydrolytic function.

Precursor Amino Acid Synthesis

The availability of the constituent amino acids, L-valine and L-tyrosine, is a prerequisite for this compound synthesis.

-

L-Valine: As an essential amino acid, L-valine cannot be synthesized de novo by humans and must be obtained from the diet.

-

L-Tyrosine: L-tyrosine is a non-essential amino acid that is synthesized from the essential amino acid L-phenylalanine. This conversion is catalyzed by the enzyme phenylalanine hydroxylase . In plants and microorganisms, tyrosine is synthesized via the shikimate and arogenate pathways.

Caption: Synthesis of precursor amino acids for this compound formation.

Quantitative Data

Direct quantitative data on the in vivo synthesis rate of this compound is not currently available in the literature. However, we can present analogous data for relevant enzymes and dipeptides to provide a frame of reference for researchers.

Table 1: Analogous Enzyme Kinetic Data

| Enzyme Class | Enzyme Example | Substrate (Analogous) | Km (mM) | kcat (s-1) | Source |

| Dipeptidyl Peptidase | Dipeptidyl Peptidase IV (DPP-IV) | Gly-Pro-pNA | 0.45 | 154 | Fictional Example |

| Carboxypeptidase | Carboxypeptidase A | Hippuryl-L-Phe | 0.53 | 113 | Fictional Example |

| Protease (for synthesis) | Thermolysin | Z-Phe + Leu-NH2 | Z-Phe: 1.5, Leu-NH2: 25 | 0.8 | Fictional Example |

Note: The data in this table is illustrative and based on typical values for these enzyme classes with model substrates. Actual values for this compound would need to be determined experimentally.

Table 2: Dipeptide Concentrations in Biological Samples (Analogous Data)

| Dipeptide | Tissue/Fluid | Concentration (µM) | Analytical Method | Source |

| Carnosine | Human Skeletal Muscle | 2000 - 5000 | LC-MS/MS | Fictional Example |

| Anserine | Chicken Pectoral Muscle | 1000 - 3000 | HPLC-UV | Fictional Example |

| Gly-His | Rat Brain | 50 - 150 | GC-MS | Fictional Example |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound synthesis. These are generalized protocols that can be adapted for specific research questions.

Protocol for In Vitro Protease-Catalyzed Synthesis of this compound

This protocol describes a method for synthesizing this compound in vitro using a protease, which can be used to study the feasibility of the reverse proteolysis mechanism.

Materials:

-

L-Valine methyl ester hydrochloride

-

L-Tyrosine

-

Thermolysin (or other suitable protease)

-

Acetonitrile (ACN)

-

Tris-HCl buffer (50 mM, pH 8.0)

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Prepare a solution of L-Tyrosine (e.g., 100 mM) in 50 mM Tris-HCl buffer (pH 8.0).

-

Prepare a solution of L-Valine methyl ester hydrochloride (e.g., 200 mM) in the same buffer.

-

In a reaction vessel, combine the L-Tyrosine and L-Valine methyl ester solutions.

-

Add acetonitrile to the reaction mixture to a final concentration of 50% (v/v). The organic solvent helps to shift the equilibrium towards synthesis.

-

Initiate the reaction by adding thermolysin to a final concentration of 1 mg/mL.

-

Incubate the reaction mixture at 37°C with gentle agitation.

-

Take aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours) and stop the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA).

-

Analyze the samples by reverse-phase HPLC to quantify the formation of this compound. Use a C18 column and a gradient of water/acetonitrile with 0.1% TFA.

-

Monitor the absorbance at 280 nm to detect the tyrosine-containing dipeptide.

-

Calculate the yield of this compound based on a standard curve.

Caption: Workflow for protease-catalyzed this compound synthesis.

Protocol for Quantification of this compound in Biological Tissues by LC-MS/MS

This protocol provides a method for the sensitive and specific quantification of this compound in biological samples.

Materials:

-

Tissue sample (e.g., muscle, liver)

-

Internal standard (e.g., 13C9,15N1-Val-Tyr)

-

Homogenization buffer (e.g., 80% methanol)

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system

Procedure:

-

Weigh a frozen tissue sample (e.g., 50 mg).

-

Add a known amount of the internal standard.

-

Add ice-cold homogenization buffer (e.g., 1 mL of 80% methanol).

-

Homogenize the tissue using a bead beater or sonicator.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to precipitate proteins.

-

Collect the supernatant.

-

Condition an SPE cartridge with methanol followed by water.

-

Load the supernatant onto the SPE cartridge.

-

Wash the cartridge with water to remove salts and polar impurities.

-

Elute the dipeptides with a suitable solvent (e.g., 50% acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in a small volume of the initial mobile phase for LC-MS/MS analysis.

-

Inject the sample onto a reverse-phase UPLC column coupled to a triple quadrupole mass spectrometer.

-

Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and its internal standard.

-

Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Signaling Pathways Influencing Precursor Availability

The synthesis of this compound is indirectly regulated by signaling pathways that control the intracellular pools of its precursor amino acids, L-valine and L-tyrosine. Two key pathways are the mTOR (mechanistic Target of Rapamycin) and GCN2 (General Control Nonderepressible 2) pathways.

-

mTORC1 Pathway: When amino acid levels are high, mTORC1 is activated, promoting protein synthesis and cell growth, which would consume free amino acids.

-

GCN2 Pathway: In response to amino acid starvation, GCN2 is activated, leading to a general inhibition of protein synthesis to conserve amino acids.

The interplay between these pathways helps maintain amino acid homeostasis, thereby influencing the availability of L-valine and L-tyrosine for potential dipeptide synthesis.

Caption: Regulation of amino acid pools by mTOR and GCN2 signaling.

Conclusion and Future Directions

The in vivo synthesis of this compound is a complex process that is not yet fully understood. The most plausible mechanisms involve the degradation of larger proteins and the reverse action of peptidases. Direct synthesis via a dedicated enzyme has not been identified in mammals. Future research should focus on identifying the specific proteases and peptidases involved in this compound metabolism, as well as quantifying the contribution of different pathways to its overall bioavailability. The development of specific inhibitors and tracers for these pathways will be crucial in elucidating the precise mechanisms of this compound formation and its regulation in both physiological and pathological states. The experimental protocols and conceptual frameworks provided in this guide offer a starting point for researchers to further investigate this important bioactive dipeptide.

Val-Tyr CAS number and molecular weight

An In-depth Technical Guide to Valyl-Tyrosine (Val-Tyr)

This technical guide provides a comprehensive overview of the dipeptide Valyl-Tyrosine (this compound), focusing on its physicochemical properties, its role as a potential inhibitor of the NF-κB signaling pathway, and relevant experimental protocols for researchers and drug development professionals.

Core Physicochemical Data

This compound is a dipeptide composed of the amino acids valine and tyrosine. Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 3061-91-4 | [1] |

| Molecular Weight | 280.32 g/mol | [1] |

| Molecular Formula | C₁₄H₂₀N₂O₄ | [1] |

Biological Activity and Mechanism of Action

This compound has been identified as a potential inhibitor of IκB kinase α (IKKα), a key enzyme in the nuclear factor-kappa B (NF-κB) signaling pathway.[1] The NF-κB pathway is a critical regulator of inflammatory responses, and its overactivation is implicated in various inflammatory diseases and cancers.[1]

The canonical NF-κB signaling cascade is initiated by stimuli such as lipopolysaccharide (LPS). This leads to the activation of the IKK complex, which consists of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO. The activated IKK complex, primarily through IKKβ, phosphorylates the inhibitory protein IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and induce the transcription of pro-inflammatory genes.

This compound, as a potential IKKα inhibitor, is suggested to interfere with this pathway. While IKKβ is the primary kinase for IκBα in the canonical pathway, IKKα also plays a role. By inhibiting IKKα, this compound may contribute to the suppression of NF-κB activation, thereby reducing the expression of inflammatory mediators.

A computational study involving molecular docking and dynamics simulations has suggested that Valyl-Tyrosine exhibits a strong and stable binding affinity to the active site of IKKα (PDB ID: 5EBZ), supporting its potential as an inhibitor.

Key Signaling Pathway

The following diagram illustrates the canonical NF-κB signaling pathway and the putative point of intervention for this compound.

Experimental Protocols

The following are standard experimental protocols that can be employed to investigate the inhibitory effect of this compound on the NF-κB pathway, particularly in a cellular model of inflammation such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Cell Culture and Treatment

-

Cell Line: RAW 264.7 murine macrophage cells are a commonly used model for studying inflammation.

-

Culture Conditions: Culture the cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Seed the RAW 264.7 cells in appropriate culture plates (e.g., 6-well or 96-well) and allow them to adhere overnight. Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before stimulating with an inflammatory agent like LPS (e.g., 1 µg/mL) for the desired duration.

Western Blot Analysis for NF-κB Pathway Proteins

This protocol is used to determine the levels of key phosphorylated proteins in the NF-κB pathway.

-

Cell Lysis: After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

Electrophoresis and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against phospho-p65 NF-κB, phospho-IκBα, total p65, total IκBα, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the production of nitric oxide, a pro-inflammatory mediator whose synthesis is regulated by NF-κB.

-

Sample Collection: After treating the cells in a 96-well plate as described in 4.1, collect the cell culture supernatant.

-

Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measurement: Incubate the plate at room temperature for 10-15 minutes and measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

Conclusion

This compound is a dipeptide with the potential to modulate inflammatory responses through the inhibition of the NF-κB signaling pathway, likely via interaction with IKKα. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and validate the anti-inflammatory properties of this compound in relevant cellular models. Such studies are crucial for the potential development of this compound as a therapeutic agent in inflammatory diseases.

References

Val-Tyr Dipeptide: A Technical Guide to its Cellular Mechanisms of Action

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The dipeptide Valyl-Tyrosine (Val-Tyr), derived from various protein hydrolysates, has garnered significant attention for its potent biological activities, most notably its antihypertensive effects. While its primary mechanism is widely attributed to the inhibition of the Angiotensin-Converting Enzyme (ACE), emerging research has unveiled additional, independent cellular actions. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms through which this compound exerts its effects. It consolidates current knowledge on its role in modulating the Renin-Angiotensin System, its direct influence on vascular smooth muscle cell proliferation via ion channel interaction, and its bioavailability. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to offer a comprehensive resource for researchers in pharmacology and drug development.

Primary Mechanism of Action: Inhibition of Angiotensin-Converting Enzyme (ACE)

The most extensively documented mechanism of action for this compound is its role as a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] ACE is a critical zinc metalloproteinase in the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance.[3][4]

The Renin-Angiotensin System (RAS) Pathway

The RAS pathway begins with the cleavage of angiotensinogen by renin to form the decapeptide Angiotensin I (Ang I). ACE then converts Ang I into the octapeptide Angiotensin II (Ang II), a potent vasoconstrictor.[3] Ang II binds to AT1 receptors on vascular smooth muscle cells, triggering a signaling cascade that leads to vasoconstriction and an increase in blood pressure. Furthermore, Ang II stimulates the release of aldosterone, which promotes sodium and water retention by the kidneys, further elevating blood pressure.

This compound's Role as an ACE Inhibitor

This compound directly interferes with this pathway by binding to the active site of ACE, preventing the conversion of Ang I to Ang II. This inhibition leads to reduced levels of circulating Ang II, resulting in vasodilation and a decrease in blood pressure. Studies using rat aortic rings have demonstrated that preincubation with this compound significantly shifts the concentration-response curve evoked by Ang I, confirming its specific inhibitory effect on ACE within the vascular wall. This antihypertensive action has been observed in both spontaneously hypertensive rats (SHR) and mild hypertensive human subjects.

Caption: this compound inhibits ACE, blocking Angiotensin II production.

Quantitative Data: Antihypertensive Efficacy

The following table summarizes key quantitative findings from in vivo studies on the antihypertensive effects of this compound.

| Parameter | Species/Model | Dosage | Result | Reference |

| Systolic Blood Pressure (SBP) Reduction | 18-week-old Spontaneously Hypertensive Rats (SHR) | 10 mg/kg (single oral dose) | SBP reduced from 198.0 ± 3.6 mmHg to 154.6 ± 3.5 mmHg after 9 hours. | |

| Plasma Angiotensin II Concentration | Mild Hypertensive Humans | Not specified | Significantly decreased after this compound administration. | |

| Plasma Aldosterone Concentration | Mild Hypertensive Humans | Not specified | Significantly decreased after this compound administration. |

Experimental Protocol: In Vitro ACE Inhibition Assay

This protocol describes a common method for measuring the ACE inhibitory activity of peptides like this compound using the substrate Hippuryl-His-Leu (HHL).

-

Reagent Preparation:

-

Prepare a borate buffer solution (e.g., 100 mM, pH 8.3) containing 300 mM NaCl.

-

Dissolve the substrate HHL in the borate buffer to a final concentration of 5 mM.

-

Prepare a stock solution of this compound in deionized water and create a series of dilutions.

-

Prepare a stock solution of rabbit lung ACE in the borate buffer.

-

-

Assay Procedure:

-

In a microcentrifuge tube, mix 50 µL of a this compound dilution with 150 µL of the HHL substrate solution.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding 20 µL of the ACE solution (final concentration typically 2 mU/mL).

-

Incubate the reaction mixture at 37°C for 30-60 minutes.

-

Stop the reaction by adding 250 µL of 1 M HCl.

-

-

Quantification of Hippuric Acid:

-

Add 1.5 mL of ethyl acetate to the reaction tube, vortex vigorously for 30 seconds to extract the hippuric acid (HA) product.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

Carefully transfer 1.0 mL of the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness using a vacuum concentrator or nitrogen stream.

-

Re-dissolve the dried HA in 1.0 mL of deionized water or mobile phase.

-

-

Analysis:

-

Analyze the concentration of HA using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at 228 nm.

-

Calculate the percentage of ACE inhibition for each this compound concentration compared to a control without the inhibitor.

-

Determine the IC50 value (the concentration of this compound required to inhibit 50% of ACE activity) by plotting percent inhibition against inhibitor concentration.

-

Caption: Workflow for an in vitro ACE inhibition assay.

Secondary Mechanism: Antiproliferative Action in Vascular Smooth Muscle Cells (VSMCs)

Beyond ACE inhibition, this compound exerts direct effects on vascular cells. Research has identified a potent antiproliferative action on human VSMCs, which is independent of its ACE inhibitory activity. This mechanism is particularly relevant to vascular remodeling associated with chronic hypertension.

Inhibition of L-type Ca2+ Channels

The proliferation of VSMCs is a key event in the development of atherosclerosis and hypertension. This process can be stimulated by mitogens like Ang II. Studies have shown that this compound significantly inhibits VSMC proliferation stimulated by both serum and Ang II.

Crucially, this effect is not blocked by Ang II receptor antagonists, indicating the mechanism is not receptor-mediated. Instead, this compound was found to inhibit the proliferation induced by Bay K 8644, a specific agonist for voltage-gated L-type Ca2+ channels. This suggests that this compound acts as a natural L-type Ca2+ channel blocker, reducing the influx of Ca2+ that is necessary for cell cycle progression and proliferation. This mode of action is distinct from its effects on the RAS.

Caption: this compound inhibits L-type Ca²⁺ channels in VSMCs.

Quantitative Data: Antiproliferative Effects

The table below presents data on the inhibitory effect of this compound on VSMC proliferation, measured by WST-8 incorporation, which reflects cell viability and metabolic activity.

| Stimulant | Peptide | Effect | Reference |

| Serum | This compound (VY) | Potent antiproliferative action, stronger than other tested peptides (IW, IVY). | |

| Angiotensin II | This compound (VY) | Greater inhibition of WST-8 incorporation compared to other peptides. | |

| Bay K 8644 | This compound (VY) | Significant inhibitory effect on WST-8 incorporation. |

Experimental Protocol: VSMC Proliferation Assay (WST-8)

This protocol outlines the steps to assess the effect of this compound on the proliferation of cultured VSMCs.

-

Cell Culture and Seeding:

-

Culture human vascular smooth muscle cells (VSMCs) in appropriate media (e.g., DMEM with 10% Fetal Bovine Serum) at 37°C in a 5% CO2 incubator.

-

Harvest cells using trypsin-EDTA and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

-

Allow cells to adhere for 24 hours.

-

-

Serum Starvation and Treatment:

-

Synchronize the cells in the G0/G1 phase of the cell cycle by replacing the growth medium with serum-free medium for 24 hours.

-

Prepare treatment solutions: this compound at various concentrations, a mitogen (e.g., 10% FBS or 100 nM Angiotensin II), and a negative control (serum-free medium).

-

Remove the starvation medium and add 100 µL of the respective treatment solutions to the wells.

-

Incubate the plate for 24-48 hours at 37°C.

-

-

WST-8 Assay:

-

Add 10 µL of WST-8 reagent (e.g., Cell Counting Kit-8) to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time depends on the metabolic activity of the cells.

-

-

Measurement and Analysis:

-

Measure the absorbance of each well at 450 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the mitogen-stimulated control (100% proliferation) and the serum-free control (basal proliferation).

-

Plot the percentage of proliferation against the concentration of this compound to determine its inhibitory effect.

-

Cellular Transport and Bioavailability

For an orally administered peptide to be effective, it must be absorbed intact from the gastrointestinal tract into the bloodstream. This compound has been shown to be absorbed and distributed to various tissues.

Intestinal Permeability

The transport efficiency of peptides across the intestinal barrier is a key determinant of their oral bioavailability. In vitro models using Caco-2 cells, which differentiate to form a monolayer mimicking the intestinal epithelium, are commonly used to assess this.

Quantitative Data: Permeability and Pharmacokinetics

| Parameter | Model/Species | Value / Observation | Reference |

| Apparent Permeability Coefficient (Papp) | Caco-2 cell monolayer | 6.8 × 10⁻⁶ ± 0.7 cm/s | |

| Plasma Concentration | Spontaneously Hypertensive Rats (10 mg/kg oral dose) | ~10-fold increase at 1 hour post-administration, followed by a rapid decline. | |

| Tissue Distribution | Spontaneously Hypertensive Rats (10 mg/kg oral dose) | Accumulated in the kidney, lung, heart, mesenteric artery, and abdominal aorta. |

Experimental Protocol: Caco-2 Permeability Assay

This protocol describes a method to measure the transepithelial transport of this compound.

-

Cell Culture:

-

Seed Caco-2 cells onto microporous membrane inserts (e.g., Transwell®) in a multi-well plate.

-

Culture for 21-25 days to allow for spontaneous differentiation into a polarized monolayer.

-

-

Monolayer Integrity Test:

-

Confirm the integrity of the cell monolayer before the experiment by measuring the Transepithelial Electrical Resistance (TEER) using a voltmeter. TEER values should be above a pre-determined threshold (e.g., >250 Ω·cm²).

-

Alternatively, assess the permeability of a paracellular marker like Lucifer yellow.

-

-

Transport Experiment (Apical to Basolateral):

-

Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Add the this compound solution at a known concentration to the apical (upper) chamber.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate the plate at 37°C on an orbital shaker.

-

At specified time intervals (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace the volume with fresh buffer.

-

-

Sample Analysis:

-

Quantify the concentration of this compound in the collected samples using a suitable analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

-

-

Calculation of Papp:

-

Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula:

-

Papp = (dQ/dt) / (A * C0)

-

Where dQ/dt is the steady-state flux rate of this compound across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

-

-

Other Investigated Cellular Effects

Research has also explored other potential mechanisms for this compound, with some being ruled out in specific experimental contexts.

-

Angiotensin II and Adrenergic Receptors: In rat aortic ring experiments, this compound had no direct effect on the angiotensin II receptor or the alpha-adrenergic receptor, reinforcing that its primary vascular action is not receptor antagonism.

-

Nitric Oxide (NO) Production: The same studies found that this compound did not interact with nitric oxide production or availability, suggesting it does not cause vasodilation through the NO pathway.

-

Antioxidant Activity: this compound has been shown to be highly susceptible to photooxidation mediated by singlet molecular oxygen (O₂(¹Δg)). While this demonstrates a chemical reactivity towards a reactive oxygen species, further research is needed to establish a significant physiological antioxidant role in cells.

Quantitative Data: Singlet Oxygen Quenching

| Parameter | Peptide | Value (kₜ/kᵣ) | Description | Reference |

| Quenching Efficiency | Tyrosine (Tyr) | 1.3 | Ratio of overall to reactive rate constants for O₂(¹Δg) quenching. | |

| Quenching Efficiency | This compound | 2.8 | A lower value indicates more efficient reactive quenching (photooxidation). |

Conclusion and Future Directions

The dipeptide this compound operates through at least two distinct and physiologically relevant mechanisms. Its primary role as an ACE inhibitor is well-established and directly accounts for its antihypertensive properties by modulating the Renin-Angiotensin System. Additionally, its ability to act as an L-type Ca2+ channel blocker in vascular smooth muscle cells presents a secondary, independent mechanism that contributes to its beneficial vascular effects by inhibiting the cellular proliferation involved in vascular remodeling.

While its bioavailability has been confirmed, further investigation into its specific cellular transporters (e.g., PepT1) in target tissues would provide a more complete picture of its pharmacokinetics. The potential for direct antioxidant or anti-inflammatory effects in vivo also remains an area for future exploration. The multifaceted actions of this compound make it a compelling subject for continued research in the development of functional foods and novel therapeutic agents for cardiovascular health.

References

- 1. researchgate.net [researchgate.net]

- 2. Antihypertensive mechanism of the dipeptide this compound in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CV Pharmacology | Angiotensin Converting Enzyme (ACE) Inhibitors [cvpharmacology.com]

- 4. Frontiers | Small molecule angiotensin converting enzyme inhibitors: A medicinal chemistry perspective [frontiersin.org]

The Emerging Role of Valyl-Tyrosine (Val-Tyr) in Metabolic Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Valyl-Tyrosine (Val-Tyr), a constituent of various food proteins, has garnered significant attention for its well-documented antihypertensive properties. Emerging research, however, suggests a broader physiological role for this compound, extending to the intricate network of metabolic pathways that govern glucose homeostasis and energy balance. This technical guide provides a comprehensive overview of the current understanding of this compound's influence on key metabolic signaling cascades, including its potential as a dipeptidyl peptidase-IV (DPP-IV) inhibitor, its role in modulating incretin hormone secretion, and its impact on the AMP-activated protein kinase (AMPK) pathway. This document synthesizes available preclinical data, details relevant experimental methodologies, and employs visualizations to elucidate the complex molecular interactions, offering a valuable resource for researchers and drug development professionals exploring the therapeutic potential of this compound in metabolic diseases such as type 2 diabetes and obesity.

Introduction

Bioactive peptides derived from food proteins are increasingly recognized for their potential to modulate physiological processes and mitigate disease risk. Valyl-Tyrosine (this compound) is one such dipeptide, primarily known for its ability to inhibit the angiotensin-converting enzyme (ACE), thereby exerting antihypertensive effects.[1] However, the structural characteristics of this compound, particularly the presence of a proline-like valine at the N-terminus and an aromatic tyrosine at the C-terminus, suggest potential interactions with other key enzymes and receptors involved in metabolic regulation.

This guide delves into the nascent yet promising area of this compound's role in metabolic pathways. We will explore the evidence suggesting its involvement in the incretin system, a cornerstone of glucose-dependent insulin secretion, and its potential to activate AMPK, a central regulator of cellular energy homeostasis.

This compound and the Incretin System

The incretin system, primarily mediated by glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), plays a crucial role in postprandial glucose control.[2] Strategies to enhance incretin signaling, such as DPP-IV inhibition, are established therapeutic approaches for type 2 diabetes.

Potential as a Dipeptidyl Peptidase-IV (DPP-IV) Inhibitor

DPP-IV is a serine protease that rapidly inactivates GLP-1 and GIP.[3] Inhibition of DPP-IV prolongs the action of these incretin hormones, leading to enhanced glucose-stimulated insulin secretion and suppressed glucagon release. Many food-derived peptides have been identified as DPP-IV inhibitors.[4][5] While direct studies providing a specific IC50 value for this compound are limited in the currently available literature, the structural features of this compound are consistent with those of known DPP-IV inhibitory peptides, which often contain hydrophobic or aromatic amino acids. For instance, tryptophan-containing dipeptides have demonstrated potent DPP-IV inhibitory activity.

Table 1: DPP-IV Inhibitory Activity of Selected Bioactive Peptides

| Peptide | Source | IC50 (µM) | Reference |

| Trp-Arg | Synthetic | 37.8 | |

| Trp-Lys | Synthetic | 40.6 | |

| Ile-Pro-Ile | Milk Protein | 3.5 | |

| LPIIDI | Silver Carp Protein | 105.44 | |

| APGPAGP | Silver Carp Protein | 229.14 |

No direct IC50 value for this compound has been reported in the reviewed literature.

Stimulation of GLP-1 Secretion

Beyond inhibiting its degradation, bioactive peptides can also stimulate the secretion of GLP-1 from intestinal L-cells. Cell lines such as NCI-H716 are commonly used to investigate the secretagogue potential of various compounds. While direct evidence for this compound's effect on GLP-1 secretion is not yet established, studies on other dipeptides provide a strong rationale for investigation.

Experimental Protocol: In Vitro GLP-1 Secretion Assay

A typical protocol to assess the effect of this compound on GLP-1 secretion would involve the following steps:

-

Cell Culture: Human NCI-H716 L-cells are cultured in a suitable medium (e.g., RPMI-1640) until they form a confluent monolayer.

-

Peptide Treatment: The cells are washed and incubated with varying concentrations of this compound in a buffered salt solution for a defined period (e.g., 2 hours).

-

Supernatant Collection: The cell culture supernatant is collected.

-

GLP-1 Measurement: The concentration of active GLP-1 in the supernatant is quantified using a commercially available ELISA kit.

-

Data Analysis: GLP-1 secretion in response to this compound is compared to a vehicle control.

Experimental workflow for in vitro GLP-1 secretion assay.

This compound and AMPK Signaling

AMPK is a crucial energy sensor that, when activated, stimulates catabolic pathways to produce ATP while inhibiting anabolic processes. Activation of AMPK in peripheral tissues like skeletal muscle, liver, and adipose tissue is a key mechanism for improving insulin sensitivity and glucose uptake.

Evidence from a this compound-Containing Hexapeptide

A study on the synthetic hexapeptide Gly-Ala-Gly-Val-Gly-Tyr (GAGVGY), which contains the this compound motif, provides compelling evidence for a role in metabolic regulation. This hexapeptide was shown to increase both basal and insulin-stimulated glucose uptake in 3T3-L1 adipocytes.

Table 2: Metabolic Effects of Gly-Ala-Gly-Val-Gly-Tyr (GAGVGY) in 3T3-L1 Adipocytes

| Parameter | Effect of GAGVGY | Putative Mechanism | Reference |

| Basal Glucose Uptake | Increased | Enhancement of GLUT1 expression | |

| Insulin-Stimulated Glucose Uptake | Increased | PI3K-dependent GLUT4 translocation | |

| AMPK Phosphorylation | Increased | Activation of AMPK | |

| Adiponectin Secretion | Increased | - | |

| Lipogenic Gene Expression (SREBP1c, PPARγ, FAS) | Decreased | - | |

| Lipid Accumulation | Decreased | - |

The activation of AMPK by GAGVGY is a significant finding, as it suggests a direct link between this peptide sequence and a central metabolic regulatory pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. NCI-H716 Cells - The Impact of Food Bioactives on Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The development of bioactive peptides from dietary proteins as a dipeptidyl peptidase IV inhibitor for the management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of Food-Derived Dipeptidyl Peptidase IV Inhibitory Peptides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

Val-Tyr as an Angiotensin-Converting Enzyme Inhibitor: A Technical Overview

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the dipeptide Valyl-Tyrosine (Val-Tyr) as an inhibitor of the Angiotensin-Converting Enzyme (ACE). This compound is a naturally occurring bioactive peptide with demonstrated antihypertensive properties, primarily attributed to its ability to inhibit ACE, a key enzyme in the Renin-Angiotensin System (RAS).[1] This document summarizes the quantitative inhibitory data, details the experimental protocols for its assessment, and visualizes the relevant biological and experimental pathways.

Quantitative Inhibitory Data

The inhibitory potency of a compound is most commonly expressed by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For this compound, the IC50 value is highly dependent on the substrate used in the in vitro assay. This substrate-dependency is a critical factor in comparing results across different studies.

A comparative study measuring ACE inhibition with various substrates found that this compound was a potent inhibitor, with IC50 values in the micromolar range.[2] The performance of this compound relative to the well-established synthetic ACE inhibitor, Captopril, is presented below.

Table 1: IC50 Values for ACE Inhibition by this compound and Captopril Using Different Substrates

| Inhibitor | Substrate | IC50 Value (µM) | Source |

| This compound (VY) | N-Hippuryl-His-Leu (HHL) | 6.53 | [2] |

| N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) | 8.20 | [2] | |

| Angiotensin-I | 13.51 | [2] | |

| Captopril | N-Hippuryl-His-Leu (HHL) | 0.0058 | |

| N-[3-(2-Furyl)acryloyl]-Phe-Gly-Gly (FAPGG) | 0.00179 | ||

| Angiotensin-I | 16.71 |

Data sourced from Pripp, A. H. (2013).

The data clearly indicates that while this compound is a potent inhibitor, its activity is several orders of magnitude lower than the synthetic drug Captopril when assayed with synthetic substrates like HHL and FAPGG. Interestingly, with the natural substrate Angiotensin-I, the IC50 values of this compound and Captopril are in a similar micromolar range.

Signaling Pathway: The Renin-Angiotensin System (RAS)

ACE is a central component of the Renin-Angiotensin System (RAS), a hormonal cascade that regulates blood pressure and fluid balance. ACE's primary function is to convert the inactive decapeptide Angiotensin I into the potent vasoconstrictor Angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction, and by stimulating the adrenal cortex to release aldosterone, which promotes sodium and water retention. Both actions result in an elevation of blood pressure.

This compound acts by competitively inhibiting ACE, thereby reducing the production of Angiotensin II and mitigating its downstream hypertensive effects.

Experimental Protocols

The most common in vitro method for determining ACE inhibitory activity is a spectrophotometric assay based on the hydrolysis of the substrate N-Hippuryl-L-Histidyl-L-Leucine (HHL) by ACE.

Principle

ACE catalyzes the cleavage of HHL into Hippuric Acid (HA) and the dipeptide His-Leu. The amount of HA produced is directly proportional to ACE activity. By introducing an inhibitor like this compound, the rate of HA formation is reduced. The concentration of the inhibitor that reduces HA formation by 50% is determined as the IC50 value.

Materials

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

N-Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate

-

This compound (or other peptide inhibitor)

-

Sodium borate buffer (pH 8.3) containing NaCl

-

Hydrochloric acid (HCl) to stop the reaction

-

Ethyl acetate for extraction

-

Spectrophotometer

Methodology

-

Reagent Preparation:

-

Prepare a stock solution of ACE in a suitable buffer (e.g., 100 mU/mL).

-

Prepare the substrate solution by dissolving HHL in sodium borate buffer (e.g., 5 mM HHL in 50 mM sodium borate buffer with 300 mM NaCl, pH 8.3).

-

Prepare a series of dilutions of the this compound inhibitor at various concentrations.

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate a small volume of the ACE solution (e.g., 20 µL) with an equal volume of the this compound inhibitor solution (or buffer for the control) for 5-10 minutes at 37°C.

-

Initiate the enzymatic reaction by adding the HHL substrate solution (e.g., 100 µL) to the mixture.

-

Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an excess of strong acid, such as 1M HCl (e.g., 150 µL).

-

Add ethyl acetate (e.g., 1 mL) to the tube to extract the Hippuric Acid (HA) product.

-

Vortex the mixture vigorously and then centrifuge to separate the organic and aqueous phases.

-

-

Quantification:

-

Carefully transfer a known volume of the upper organic layer (ethyl acetate containing HA) to a new tube.

-

Evaporate the ethyl acetate using a vacuum concentrator or by heating.

-

Re-dissolve the dried HA residue in deionized water or buffer.

-

Measure the absorbance of the re-dissolved HA solution using a spectrophotometer at 228 nm.

-

-

Calculation:

-

The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(A_control - A_inhibitor) / A_control] x 100 Where A_control is the absorbance of the control (no inhibitor) and A_inhibitor is the absorbance in the presence of this compound.

-

The IC50 value is determined by plotting the % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

The dipeptide this compound is a well-documented inhibitor of the Angiotensin-Converting Enzyme. Its inhibitory potency, while lower than that of synthetic drugs like Captopril, is significant and demonstrates substrate-dependent kinetics. The established in vitro protocols, particularly the HHL-based spectrophotometric assay, provide a reliable framework for quantifying its activity. For drug development professionals, this compound serves as an important lead compound from natural sources, warranting further investigation into its bioavailability, in vivo efficacy, and potential for structural optimization to enhance its inhibitory power.

References

Val-Tyr (Valyl-Tyrosine): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction and Discovery

The dipeptide Val-Tyr (Valyl-Tyrosine) is a naturally occurring bioactive peptide first discovered in sardine muscle hydrolysate.[1][2] Its initial identification stemmed from research into functional food ingredients with potential health benefits. Subsequent studies have primarily focused on its antihypertensive properties, which are mainly attributed to its ability to inhibit the Angiotensin-Converting Enzyme (ACE).[3][4] this compound represents a class of food-derived peptides that are gaining interest in the pharmaceutical and nutraceutical industries for their potential role in managing cardiovascular health. This guide provides an in-depth overview of the discovery, research history, mechanisms of action, and experimental protocols related to this compound.

Quantitative Bioactivity Data

The biological effects of this compound have been quantified in various studies. The following tables summarize key quantitative data regarding its ACE inhibitory activity and its effects on blood pressure in human clinical trials.

Table 1: Angiotensin-Converting Enzyme (ACE) Inhibitory Activity of this compound

| Parameter | Value | Species/System | Reference |

| IC₅₀ | 6.5 µM | In vitro | [5] |

| IC₅₀ | 5.86 µM | In vitro |

Table 2: Effects of this compound on Blood Pressure in Mild Hypertensive Subjects

| Dosage | Duration | Change in Systolic Blood Pressure (mmHg) | Change in Diastolic Blood Pressure (mmHg) | Study Population | Reference |

| 3 mg, twice daily | 1 week | -9.7 | -5.3 | 29 volunteers | |

| 3 mg, twice daily | 4 weeks | -9.3 | -5.2 | 29 volunteers |

Signaling Pathways and Mechanisms of Action

The primary mechanism of action for this compound's antihypertensive effect is the inhibition of the Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin System (RAS). By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.

Additionally, research suggests that this compound may exert its effects through other pathways, including the inhibition of L-type Ca2+ channels in vascular smooth muscle cells. This action is independent of its ACE inhibitory activity and contributes to its overall antihypertensive effect. However, studies have shown that this compound does not appear to affect nitric oxide production.

Figure 1. this compound inhibits ACE in the RAS pathway.

Figure 2. this compound inhibits L-type calcium channels.

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound research.

Solid-Phase Peptide Synthesis of this compound

This protocol is based on the widely used Fmoc/tBu strategy.

Materials:

-

Fmoc-Tyr(tBu)-Wang resin

-

Fmoc-Val-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% (v/v) piperidine in dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the Fmoc-Tyr(tBu)-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection:

-

Treat the resin with 20% piperidine in DMF for 5 minutes.

-

Drain and repeat the treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

-

Amino Acid Coupling (Valine):

-

Dissolve Fmoc-Val-OH (3 eq.), Oxyma (3 eq.), and DIC (3 eq.) in DMF.

-

Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

-

Wash the resin with DMF (5x).

-

-

Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal valine.

-

Cleavage and Deprotection:

-

Wash the peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2 hours.

-

Filter the resin and precipitate the crude peptide in cold diethyl ether.

-

-

Purification: Purify the crude this compound peptide by reversed-phase high-performance liquid chromatography (RP-HPLC).

ACE Inhibition Assay

This protocol is adapted from the method using hippuryl-histidyl-leucine (HHL) as a substrate.

Materials:

-

Angiotensin-Converting Enzyme (ACE) from rabbit lung

-

Hippuryl-L-histidyl-L-leucine (HHL)

-

Sodium borate buffer (50 mM, pH 8.3) containing 300 mM NaCl

-

This compound (or other inhibitor) solution

-

1 M HCl

-

Ethyl acetate

-

UV-Visible spectrophotometer

Procedure:

-

Reaction Mixture Preparation:

-

Pre-incubate 25 µL of ACE solution (80 mU/mL) with 25 µL of this compound solution (at various concentrations) for 3 minutes at 37°C.

-

-

Substrate Addition: Add 25 µL of 9 mM HHL solution to the reaction mixture.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding 250 µL of 1 M HCl.

-

Extraction: Extract the hippuric acid (HA) formed with 1.5 mL of ethyl acetate.

-

Quantification:

-

Centrifuge the mixture and evaporate the ethyl acetate from the supernatant.

-

Re-dissolve the HA in deionized water and measure the absorbance at 228 nm.

-

-

Calculation: The percentage of ACE inhibition is calculated as: (1 - (Absorbance of sample / Absorbance of control)) * 100. The IC₅₀ value is determined from a dose-response curve.

Renin Inhibition Assay (Fluorometric)

This protocol is based on a fluorometric assay using a FRET peptide substrate.

Materials:

-

Human recombinant renin

-

Renin-specific FRET substrate

-

Renin assay buffer

-

This compound (or other inhibitor) solution

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of renin and the FRET substrate in the assay buffer.

-

Reaction Setup (in a 96-well plate):

-

Blank: Assay buffer only.

-

Control (100% activity): Renin and assay buffer.

-

Inhibitor: Renin, assay buffer, and this compound solution (at various concentrations).

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate Reaction: Add the FRET substrate solution to all wells.

-

Measurement:

-

Immediately begin reading the fluorescence intensity (e.g., Ex/Em = 540/590 nm) in kinetic mode for 30-60 minutes at 37°C.

-

Alternatively, for an endpoint reading, incubate for 60 minutes at 37°C before measuring fluorescence.

-

-

Calculation: Determine the rate of reaction and calculate the percentage of renin inhibition. The IC₅₀ value is determined from a dose-response curve.

DPPH Radical Scavenging Activity Assay

This is a common method to assess antioxidant activity.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol

-

This compound solution in methanol (at various concentrations)

-

Methanol

-

UV-Visible spectrophotometer

Procedure:

-

Reaction Mixture: Add 1 mL of this compound solution to 4 mL of DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-